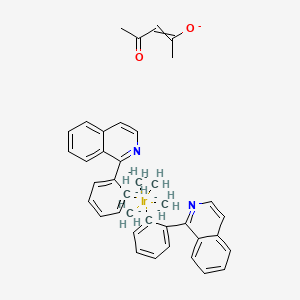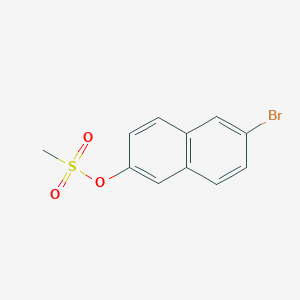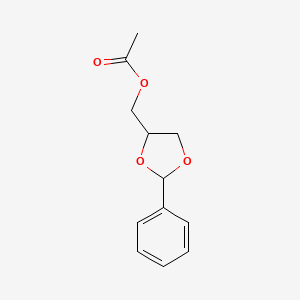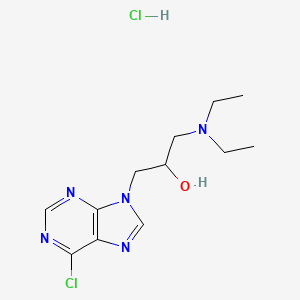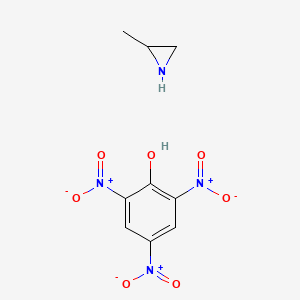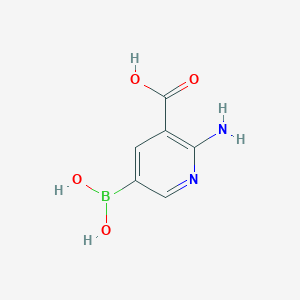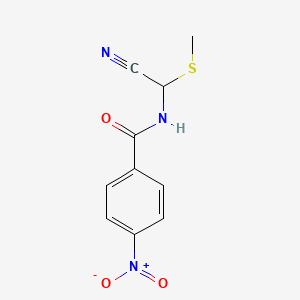![molecular formula C18H16Cl2N2O2 B14006874 N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline CAS No. 2735-16-2](/img/structure/B14006874.png)
N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline: is a complex organic compound characterized by its unique structure, which includes both chloroethyl and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline typically involves multi-step organic reactions. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by the alkylation of the aniline derivative with 2-chloroethyl chloride under basic conditions to form the bis(2-chloroethyl) derivative. The final step involves the Sonogashira coupling reaction between the bis(2-chloroethyl)aniline and 4-iodonitrobenzene to introduce the ethynyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The chloroethyl groups can be substituted with nucleophiles such as thiols or amines.
Substitution: The ethynyl group can participate in cycloaddition reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of substituted aniline derivatives.
Substitution: Formation of cycloaddition products.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that further contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(2-chloroethyl)aniline: Lacks the ethynyl and nitrophenyl groups, making it less reactive.
4-[2-(4-nitrophenyl)ethynyl]aniline: Lacks the chloroethyl groups, reducing its ability to form covalent bonds with biomolecules.
N,N-bis(2-chloroethyl)-4-nitroaniline: Lacks the ethynyl group, limiting its potential for cycloaddition reactions.
Uniqueness
N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline is unique due to the combination of its functional groups, which confer a wide range of reactivity and potential applications. The presence of both chloroethyl and nitrophenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
2735-16-2 |
|---|---|
Formule moléculaire |
C18H16Cl2N2O2 |
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-11-13-21(14-12-20)17-7-3-15(4-8-17)1-2-16-5-9-18(10-6-16)22(23)24/h3-10H,11-14H2 |
Clé InChI |
HHEAICAUMGITOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)[N+](=O)[O-])N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



